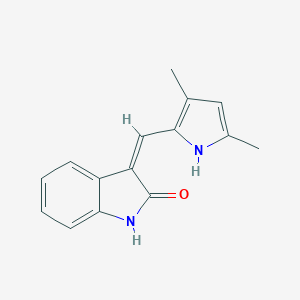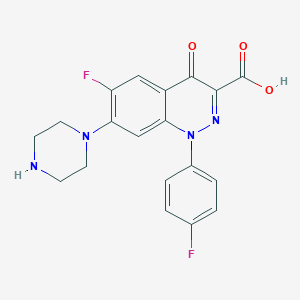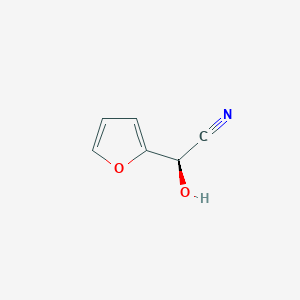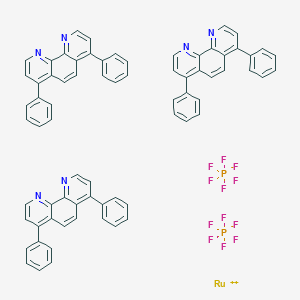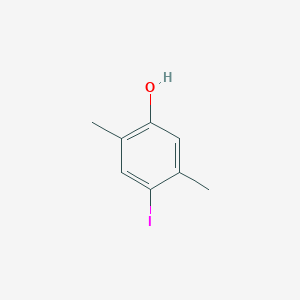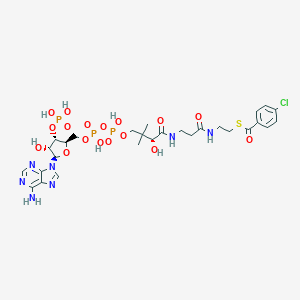
4-Chlorobenzoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzoyl-CoA (4-CBA-CoA) is a derivative of Coenzyme A (CoA) that plays a crucial role in the metabolism of xenobiotics, including pharmaceuticals, herbicides, and industrial chemicals. It is an important intermediate in the degradation of chlorobenzoates, which are widely used as disinfectants and preservatives in various industries.
Wissenschaftliche Forschungsanwendungen
1. Structural and Catalytic Properties
4-Chlorobenzoyl-CoA ligase (CBAL) plays a pivotal role in the degradation pathway of 4-chlorobenzoate, particularly in PCB-degrading bacteria. Structural studies revealed that the enzyme undergoes significant domain rotation to catalyze the adenylation and thioester-forming reactions, a characteristic shared among adenylate-forming enzymes. Specifically, the CBAL enzyme from Alcaligenes sp. AL3007 demonstrated a conformation conducive for catalysis in both the unliganded state and when bound to 4-chlorobenzoate, suggesting coenzyme A binding stabilizes the alternate conformation for the 4-CBA-CoA thioester-forming reaction (Gulick et al., 2004).
2. Enzymatic Activity and Specificity
The enzymatic activity and specificity of 4-Chlorobenzoate:CoA ligase have been investigated, revealing its dependency on Mg2+-ATP and CoA for catalysis. The enzyme exhibits broad specificity towards other halobenzoates, with 4-chlorobenzoate being the best substrate. Notably, the ligase and the subsequent enzyme in the pathway, 4-chlorobenzoyl CoA dehalogenase, have been characterized, providing insights into their structural, kinetic, and temperature-dependent properties (Zhou et al., 2004).
3. Reaction Mechanism Insights
Studies utilizing QM/MM approaches have shed light on the enzyme-catalyzed dechlorination mechanism of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA. These insights include the identification of a Meisenheimer intermediate, charge redistribution, and structural changes in the substrate during the reaction. Importantly, the reaction rate was found to be limited by the formation of the Meisenheimer complex rather than its decomposition, a finding supported by kinetic modeling consistent with experimental data (Xu et al., 2004).
4. Active Site Interactions and Dynamics
The role of active site interactions in catalysis has been extensively studied. For instance, the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA by 4-CBA-CoA dehalogenase involves a multistep mechanism where Asp145 plays a critical role. This research emphasizes the significance of hydrogen bond interactions and binding interactions between the enzyme and the substrate CoA moiety, which collectively contribute to the stabilization of the transition state and significantly enhance catalytic efficiency (Luo et al., 2001). Additionally, molecular dynamics studies have elucidated the differences in active-site dynamics between the wild-type and mutant enzymes of 4-chlorobenzoyl-CoA dehalogenase, providing insights into the conformational changes required for catalytic activity (Lau & Bruice, 2001).
Eigenschaften
CAS-Nummer |
117380-98-0 |
|---|---|
Produktname |
4-Chlorobenzoyl-CoA |
Molekularformel |
C28H39ClN7O17P3S |
Molekulargewicht |
906.1 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C28H39ClN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-3-5-16(29)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
DEPSOKCZMQPCBI-TYHXJLICSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |
Synonyme |
4-CBA-CoA 4-chlorobenzoyl CoA 4-chlorobenzoyl coenzyme A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



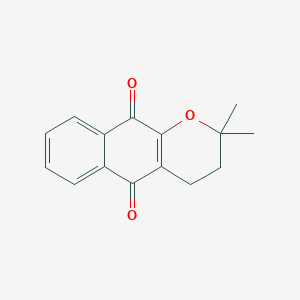
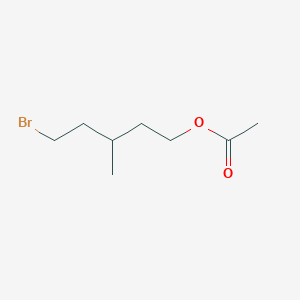
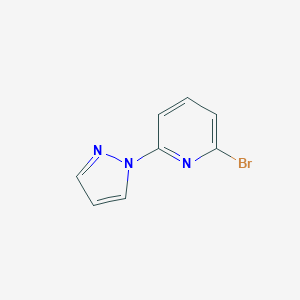
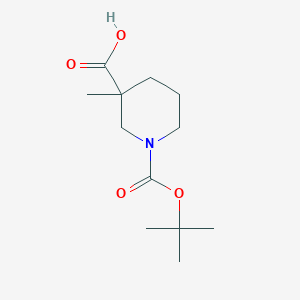
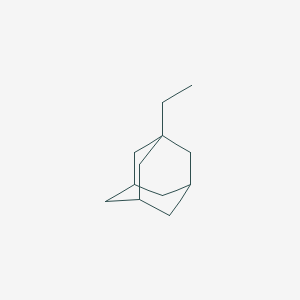
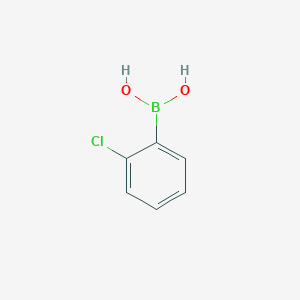
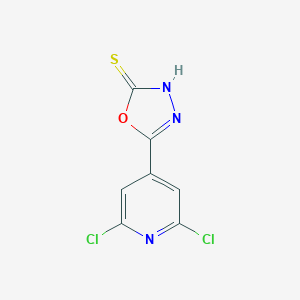
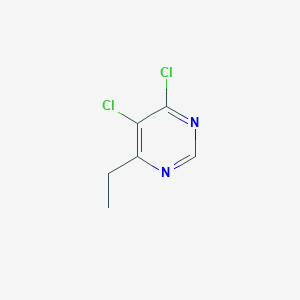
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
